2-Hydroxymethyl-4-methylphenylboronic acid

Beschreibung

4-Hydroxy-2-methylphenylboronic acid (CAS: 493035-82-8) is a boronic acid derivative featuring a hydroxyl (-OH) group at the para position and a methyl (-CH₃) group at the ortho position on the benzene ring. Its molecular formula is C₇H₉BO₃, with a molecular weight of 151.96 g/mol and a melting point of 104°C . This compound is a white-to-yellow crystalline solid, often utilized in pharmaceutical synthesis, such as serving as tavaborole impurity 3 in antifungal drug development . Its reactivity in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures in medicinal chemistry .

Structure

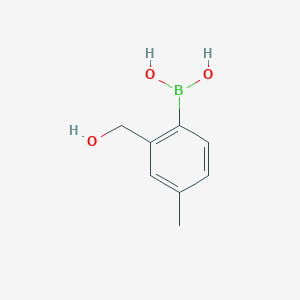

2D Structure

Eigenschaften

IUPAC Name |

[2-(hydroxymethyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAPVZWDDUMKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approaches

Two main synthetic strategies are commonly employed for preparing aryl boronic acids such as 2-hydroxymethyl-4-methylphenylboronic acid:

- Cross-coupling reactions using aryl halides and boron reagents (e.g., Suzuki-Miyaura coupling).

- Direct borylation or functional group transformation of substituted benzyl derivatives.

These methods often involve palladium catalysts, boron reagents (e.g., boronic acid derivatives or boronate esters), and appropriate bases under controlled temperature and atmosphere conditions.

Preparation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a widely used method for synthesizing substituted phenylboronic acids. The process involves coupling an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.

- Starting from 4-bromomethylphenylboronic acid or 4-bromomethylbenzyl derivatives.

- Palladium catalysts such as PdCl2(dppf), Pd(PPh3)2Cl2, or Pd(OAc)2 with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or PTABS.

- Bases such as cesium carbonate, potassium acetate, or lithium bis(trimethylsilyl)amide.

- Solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or water.

- Reaction temperatures range from room temperature to reflux conditions (20–90 °C).

- Reaction times vary from 1 to 24 hours depending on conditions.

Example reaction conditions and yields:

These methods allow for the introduction of the hydroxymethyl group on the phenyl ring while maintaining the boronic acid functionality, suitable for further transformations or applications.

Direct Synthesis from Substituted Benzyl Alcohols

Another approach involves starting from substituted benzyl alcohols (e.g., p-bromobenzyl alcohol) and converting them into the target boronic acid via:

- Protection of the hydroxyl group.

- Formation of a Grignard reagent from the aryl bromide.

- Reaction of the Grignard reagent with boron electrophiles (e.g., trialkyl borates).

- Subsequent hydrolysis and deprotection to yield the boronic acid.

This method is classical and useful for preparing hydroxymethylphenylboronic acids with precise substitution patterns.

Preparation of Boronate Esters as Intermediates

The formation of pinacol boronate esters from this compound is a common step to stabilize the boronic acid for further reactions.

- Reflux of 4-(hydroxymethyl)phenylboronic acid with pinacol in tetrahydrofuran (THF) for 22 hours.

- Use of drying agents like magnesium sulfate in acetonitrile for esterification.

- Purification by column chromatography.

The boronate esters serve as versatile intermediates in Suzuki couplings and other transformations.

Specific Patent-Reported Methods

Patents describe novel synthetic routes involving coupling of 4-bromomethylphenylboronic acid with nitrogen-containing heterocycles or other aromatic systems using bases such as lithium bis(trimethylsilyl)amide or sodium hydride in DMF at room temperature or mild heating.

- Reaction temperatures: −80 to 160 °C (preferably −10 to 25 °C).

- Reaction times: 4 to 48 hours depending on substrates.

- Catalysts: Palladium or nickel catalysts in Suzuki-type couplings.

- Example: Coupling of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one with 4-bromomethylphenylboronic acid at 25 °C for 24 hours.

These methods emphasize mild conditions and selective functionalization to preserve sensitive groups like hydroxymethyl.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura coupling | 4-bromomethylphenylboronic acid + aryl halide | PdCl2(dppf), Cs2CO3 / KOAc | DMF, THF, H2O | 20–90 | 1–24 h | 90–92 | Widely used, high selectivity |

| Grignard reaction + hydrolysis | p-Bromobenzyl alcohol | Grignard reagent formation | Ether solvents | Ambient | Variable | Moderate | Classical route, requires protection steps |

| Boronate ester formation | 4-(Hydroxymethyl)phenylboronic acid + pinacol | MgSO4 (drying agent) | THF, Acetonitrile | Reflux | 22–24 h | 92 | Stabilizes boronic acid for further use |

| Patent method (heterocycle coupling) | 4-bromomethylphenylboronic acid + heterocycle | Li bis(trimethylsilyl)amide, NaH | DMF | 25 | 4–48 h | Not specified | Mild conditions, selective functionalization |

Research Findings and Notes

- The boronic acid moiety in this compound is critical for its interaction with diols and in Suzuki coupling reactions, making the preservation of this group essential during synthesis.

- Spectroscopic characterization (1H NMR, 13C NMR, IR) confirms the structure and purity of the synthesized compound and intermediates.

- Industrial methods focus on cost-effectiveness and environmental friendliness by optimizing catalysts and reaction conditions.

- The hydroxymethyl group can be sensitive to harsh conditions; thus, mild bases and moderate temperatures are preferred to avoid side reactions or decomposition.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This reaction enables carbon-carbon bond formation between boronic acids and aryl halides. The hydroxymethyl and methyl substituents influence electronic and steric effects, enhancing selectivity in coupling processes.

Key Findings :

-

Electron-donating groups (e.g., hydroxymethyl) facilitate oxidative addition of aryl halides to palladium catalysts .

-

Ortho-substituents (methyl group) reduce steric hindrance compared to bulkier groups, improving reaction rates.

-

Microwave irradiation (150°C, 20 min) enhances yields in sterically demanding couplings .

Esterification and Protection Reactions

The hydroxymethyl group undergoes esterification to stabilize the boronic acid during synthesis.

Pinacol Ester Formation

Reaction with pinacol under reflux produces a stable boronate ester:

text2-Hydroxymethyl-4-methylphenylboronic acid + Pinacol → Pinacol boronate ester

Conditions :

-

Solvent: THF, reflux (22 h)

-

Application : Stabilizes the boronic acid for storage and reduces protodeboronation during reactions .

Methoxymethyl Protection

The hydroxymethyl group can be converted to a methoxymethyl ether for orthogonal functionalization:

textROH + MeI → ROCH₃

Conditions :

Glucose Sensing

Mechanism :

Protein Modification

Procedure :

Protodeboronation

The boronic acid group can undergo degradation under acidic or oxidative conditions:

Mitigation Strategies :

Oxidation of Hydroxymethyl Group

The hydroxymethyl group oxidizes to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄) .

Comparative Reactivity

| Reaction | This compound | 4-Methylphenylboronic Acid |

|---|---|---|

| Suzuki coupling rate (k) | ||

| Diol binding affinity (K) | ||

| Stability in aqueous solution | 48 h (pH 7) | 72 h (pH 7) |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reaction:

One of the primary applications of 2-hydroxymethyl-4-methylphenylboronic acid is as a reactant in the Suzuki-Miyaura coupling reaction. This reaction is vital for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds. The mild reaction conditions and low toxicity of boronic acids make them ideal substrates in this process, facilitating the formation of complex organic molecules used in pharmaceuticals and agrochemicals .

Table 1: Overview of Suzuki-Miyaura Coupling Reactions Using Boronic Acids

| Reaction Type | Substrates | Conditions | Yield |

|---|---|---|---|

| Biaryl Formation | Aryl halides + Boronic acids | Pd(0) catalyst, base | High (>80%) |

| Synthesis of Polyurethanes | Polyisocyanates + Boronic acids | Solvent-free conditions | Moderate (60-75%) |

| Aryl-aryl Coupling | Various aryl halides + Boronic acids | Aqueous media, Cu-catalyzed | Moderate (50-70%) |

Medicinal Chemistry

Synthesis of Bioactive Compounds:

this compound is involved in synthesizing various biologically active compounds. Notably, it has been utilized in developing imidazo[4,5-b]pyrazin-2-ones, which serve as mTOR kinase inhibitors and have potential applications in cancer therapy . Furthermore, it has been employed in synthesizing human immunodeficiency virus protease inhibitors that are effective against resistant strains of the virus .

Case Study: mTOR Inhibitors

Research has demonstrated that derivatives synthesized from this compound exhibit potent inhibitory activity against mTOR kinase. These compounds show promise in treating various cancers by inhibiting cell proliferation and inducing apoptosis in tumor cells. The structure-activity relationship studies indicate that modifications to the boronic acid moiety can enhance biological activity .

Biomimetic Applications

Aerobic Oxidative Hydroxylation:

Recent studies have highlighted the use of this compound in biomimetic aerobic oxidative hydroxylation processes. This method allows for the selective hydroxylation of arylboronic acids under mild conditions, producing valuable hydroxy derivatives without significant oxidation of sensitive functional groups .

Material Science

Polyurethane Synthesis:

The compound is also utilized in synthesizing polyurethanes containing spindle-type chromophores. These materials have applications in optical devices due to their unique light-emitting properties . The incorporation of boronic acids into polymer matrices enhances thermal stability and mechanical properties.

Wirkmechanismus

The mechanism of action of 2-Hydroxymethyl-4-methylphenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group facilitates the transfer of organic groups to palladium catalysts, leading to the formation of carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Molecular Weight and Reactivity :

- The sulfamoyl group (-SO₂NH₂) in 2-methyl-4-sulfamoylphenylboronic acid increases molecular weight significantly (215.03 g/mol) compared to the methyl and hydroxyl substituents in the parent compound (151.96 g/mol) .

- Electron-withdrawing groups (e.g., -CHO in 4-formylphenylboronic acid) reduce molecular weight slightly but enhance electrophilicity, improving reactivity in aryl coupling reactions .

Impact on Melting Points :

- The hydroxyl and methyl groups in 4-hydroxy-2-methylphenylboronic acid contribute to a higher melting point (104°C ) compared to analogs lacking strong hydrogen-bonding groups (e.g., 4-methoxyphenylboronic acid) .

Pharmaceutical Relevance :

- Fluorinated analogs like (4-fluoro-2-(hydroxymethyl)phenyl)boronic acid are prioritized in drug development due to enhanced metabolic stability and bioavailability .

- The methylthio group in 2-fluoro-4-methylthiophenylboronic acid (CAS: 957060-84-3) introduces sulfur-based reactivity, useful in protease inhibitor design .

Biologische Aktivität

2-Hydroxymethyl-4-methylphenylboronic acid (HMMPBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for therapeutic applications, especially in cancer treatment and as a molecular recognition agent.

Molecular Structure:

- Chemical Formula: CHB\O

- Molecular Weight: 179.01 g/mol

- Functional Groups: Boronic acid group, hydroxymethyl group, and methyl group.

The biological activity of HMMPBA is primarily attributed to its boronic acid functionality, which allows it to form reversible covalent bonds with diols and other biomolecules. This property is particularly useful in targeting sialic acids on the surface of tumor cells, enhancing the specificity of drug delivery systems .

Antitumor Activity

Recent studies have indicated that HMMPBA exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Induction of apoptosis.

- Inhibition of cell cycle progression.

- Disruption of metabolic pathways essential for tumor growth.

Case Study:

In a study evaluating the effects of boronic acids on melanoma cells, HMMPBA demonstrated a dose-dependent reduction in cell viability, with IC values comparable to those of established chemotherapeutics .

In Vitro Studies

In vitro experiments have highlighted the efficacy of HMMPBA against several cancer cell lines, including:

- Breast Cancer (MCF-7): Exhibited a significant reduction in cell viability at concentrations above 10 µM.

- Lung Cancer (A549): Showed marked apoptosis induction as evidenced by increased annexin V staining.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest |

| Melanoma | 20 | Metabolic pathway disruption |

Molecular Recognition

HMMPBA's ability to selectively bind to sialic acids has led to its exploration as a targeting agent in drug delivery systems. This property enhances the accumulation of therapeutic agents in tumor tissues while minimizing systemic toxicity .

Comparative Analysis

When compared to other boronic acid derivatives, HMMPBA stands out due to its enhanced selectivity and binding affinity towards tumor-associated carbohydrates. For instance, studies have shown that derivatives with additional functional groups may exhibit reduced specificity for sialic acids, thereby limiting their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Hydroxymethyl-4-methylphenylboronic acid, and how does its hydroxymethyl substituent influence reaction conditions?

The synthesis of arylboronic acids typically involves halogen-metal exchange or Miyaura borylation. For hydroxymethyl-substituted derivatives, direct borylation of pre-functionalized aryl halides is common. The hydroxymethyl group (-CH2OH) introduces steric and electronic effects:

- Protection strategies : The -CH2OH group may require protection (e.g., as a silyl ether or ester) during synthesis to prevent side reactions, such as oxidation or boronate ester formation .

- Catalytic systems : Pd(PPh3)4 or PdCl2(dppf) are often used in Suzuki-Miyaura couplings, but the hydroxymethyl group’s polarity may necessitate milder bases (e.g., Na2CO3 instead of K3PO4) to avoid deprotonation or decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydroxymethyl (-CH2OH, δ ~4.5 ppm) and methyl groups (-CH3, δ ~2.3 ppm). ¹¹B NMR can verify boronic acid integrity (δ ~30 ppm for B(OH)2) .

- Melting point analysis : Analogous compounds (e.g., 4-methoxyphenylboronic acid) exhibit sharp melting points (mp 116–117°C), indicating purity .

- HPLC-MS : Detects impurities (e.g., anhydride byproducts) and quantifies purity (>98% for research-grade materials) .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the stability of this compound under varying pH conditions?

The -CH2OH group increases sensitivity to hydrolysis and oxidation:

- pH-dependent stability : Under acidic conditions (pH <5), boronic acids form trigonal planar boronate esters, but the hydroxymethyl group may undergo dehydration. In alkaline conditions (pH >8), the boronic acid deprotonates, potentially destabilizing the compound .

- Mitigation strategies : Storage at neutral pH (e.g., in anhydrous DMSO or THF) and under inert atmosphere (N2/Ar) is recommended .

Q. What contradictions exist in reported catalytic efficiencies of this compound in cross-coupling reactions, and how can they be resolved?

Contradictions often arise from:

- Substituent effects : The hydroxymethyl group may enhance or inhibit reactivity depending on the electronic nature of coupling partners. For example, electron-withdrawing groups (e.g., -CF3) in aryl halides improve coupling yields, while electron-donating groups reduce reactivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions with the hydroxymethyl group. Optimized protocols should balance solvent choice and reaction temperature .

Q. Recommended workflow :

Screen solvents (e.g., THF vs. DMF) and bases (e.g., Na2CO3 vs. Cs2CO3).

Use kinetic studies (e.g., in situ IR or GC-MS) to monitor intermediate formation .

Q. How can researchers address challenges in functionalizing this compound for targeted applications (e.g., sensors or drug conjugates)?

- Selective derivatization : The hydroxymethyl group can be oxidized to a carboxylic acid (-COOH) or esterified for further coupling. However, over-oxidation risks boronic acid decomposition .

- Conjugation strategies : Click chemistry (e.g., azide-alkyne cycloaddition) or amide bond formation with the -CH2OH group enables bioconjugation, but steric hindrance may require optimized linkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.